![molecular formula C6H10ClNO2 B1383768 (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride CAS No. 73804-69-0](/img/structure/B1383768.png)
(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride
Overview
Description
“(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride” is a chemical compound with a molecular weight of 227.26 . It is also known as “(1R,2R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” and is stored in a refrigerator .
Synthesis Analysis
The synthesis of similar compounds involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to give the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of this compound involves a 3-azabicyclo[3.1.0]hexane moiety . The 3-azabicyclo[3.1.0]hexane structure adopts a constrained conformation, so that the gem-dimethyl group has a fixed angle with respect to the bicyclic ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 227.26 , and it is a solid at room temperature . The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 280.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Synthesis of Bicyclic Scaffolds
Researchers utilize this compound for the convergent synthesis of bicyclo[3.1.0]hexanes, which are valuable scaffolds in medicinal chemistry. These scaffolds are known for their sp3-richness and the ability to introduce strain into molecules, which can be beneficial for drug design .
Photochemistry Research
The compound’s structure is conducive to photochemical reactions, such as [2+2] cycloadditions. This makes it an interesting subject for research in photochemistry, where it can be used to access new chemical spaces .
Catalysis
In catalysis, this compound can be involved in intramolecular cyclopropanation reactions. Such reactions are important for the synthesis of homochiral bicycles, which are key intermediates in the production of various organic compounds .
Bioactive Compound Synthesis
The bicyclic structure of this compound is increasingly important in the synthesis of new bioactive compounds. Its saturated bicyclic framework is underexplored but shows promise in creating sp3-rich chemical spaces that are desirable in bioactive molecules .
Safety And Hazards
properties
IUPAC Name |
(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBHCTGCOVQKMK-DEVUXVJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@@H](NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride | |
CAS RN |
73804-69-0 | |
Record name | (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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